molecular formula C11H9NO4S2 B1276284 2-(1,3-Benzothiazol-2-ylthio)succinic acid CAS No. 95154-01-1

2-(1,3-Benzothiazol-2-ylthio)succinic acid

Cat. No.: B1276284
CAS No.: 95154-01-1
M. Wt: 283.3 g/mol
InChI Key: KRDSXENYLDIORL-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSSA) is an organosulfur compound that has been widely studied in the fields of medicine, pharmacology, and biochemistry. BTSSA is a derivative of succinic acid and is related to the benzothiazole class of compounds. It is a colorless solid that is soluble in water and has a molecular weight of 168.22 g/mol. BTSSA has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes.

Scientific Research Applications

Synthesis Applications

  • C-Alkylation in Carbohydrate Chemistry : The benzothiazol-2-ylthio group, related to 2-(1,3-Benzothiazol-2-ylthio)succinic acid, has been used in C-alkylation of a 2,3-enopyranoside structure. This application demonstrates its utility in the synthesis of complex carbohydrate molecules (Neirabeyeh & Rollin, 1990).

  • Preparation of Acrylic Acid Derivatives : It is involved in the preparation of cis- and trans-β-(benzothiazol-2-ylthio) acrylic acids, showcasing its role in creating structurally diverse chemical compounds (Rozhova & Zav’yalova, 1973).

  • Synthesis of Phenylethanone and Benzothiazole Derivatives : The compound is used in synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone and 2-(acetonylthio)benzothiazole, indicating its versatility in creating diverse organic molecules (Al-Omran & El-Khair, 2014).

Industrial Applications

  • Corrosion Inhibition : Benzothiazole derivatives, including this compound, are studied for their corrosion inhibiting effects, particularly against steel in acidic solutions (Hu et al., 2016).

  • Synthesis of Heterocyclic Compounds : Derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide are synthesized, demonstrating the compound's role in creating novel heterocyclic structures with potential industrial applications (Al-Omran & El-Khair, 2016).

Biological and Medicinal Research

  • Antimicrobial Activity : Derivatives of 2-Mercaptobenzothiazole, a related compound, show promising antimicrobial activity, indicating potential therapeutic applications in the medical field (Al-Smaisim et al., 2010).

  • Antibacterial Agents Synthesis : The synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, using 2-amino benzothiazoles, highlights its importance in the development of new antimicrobial drugs (Sharma et al., 2012).

  • In Vitro Antiparasitic Properties : The compound shows antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, underscoring its potential in treating parasitic infections (Delmas et al., 2002).

Biochemical and Biophysical Research

  • Self-Assembly in Solution : Studies on benzothiazole derivatives, including their potential for self-aggregation and formation of nanoparticles, are relevant for applications in nanotechnology and biochemistry (Hassan et al., 2010).

  • Bioimaging Applications : A benzothiazole-based fluorescent probe has been developed for bioimaging of Hg2+ and Cu2+ ions in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Gu et al., 2017).

Safety and Hazards

The safety symbol for 2-(1,3-Benzothiazol-2-ylthio)succinic acid is GHS07, and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDSXENYLDIORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888625
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

95154-01-1
Record name (2-Benzothiazolylthio)succinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95154-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzothiazol-2-ylthio)succinic acid
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Record name Butanedioic acid, 2-(2-benzothiazolylthio)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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